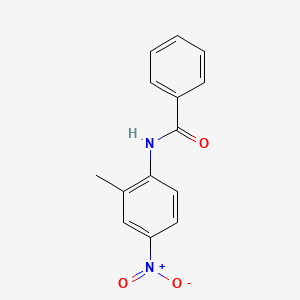
5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique structure and properties, which make it a promising candidate for various research applications.
作用機序
The mechanism of action of 5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. This compound has also been shown to exhibit antitumor and antimicrobial properties, which make it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of 5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is its unique structure and properties, which make it a promising candidate for various research applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions that could be explored in the study of 5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One potential area of research could be the development of new synthetic methods for this compound, which could help to improve its purity and yield. Another potential area of research could be the investigation of the mechanism of action of this compound, which could help to better understand its biological effects. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of various diseases.
合成法
The synthesis of 5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-methoxybenzaldehyde with cyclohexylamine and thiourea in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
5-(3-bromo-4-methoxybenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S2/c1-21-14-8-7-11(9-13(14)18)10-15-16(20)19(17(22)23-15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWBEYGXGSBQY-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5210824.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5210829.png)
![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)
![2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5210843.png)


![ethyl 1-(2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxylate](/img/structure/B5210859.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5210864.png)
![2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5210870.png)
![1-[(4-bromophenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5210885.png)
![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)
![4-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5210917.png)
![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)